

Application Note and Protocol: Quantification of Linifanib in Plasma using UHPLC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Introduction

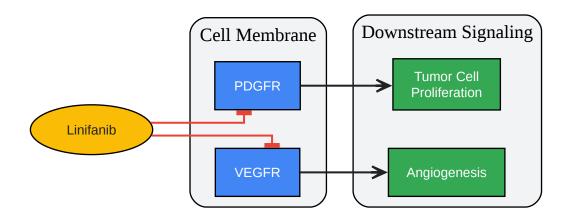
Linifanib (ABT-869) is an orally active, potent inhibitor of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.[1][2][3] Its targeted inhibition of these pathways makes it a compound of significant interest in oncology research, particularly for its role in angiogenesis and tumor cell proliferation.[1][2] Accurate and precise quantification of Linifanib in biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.

This document provides a detailed standard operating procedure for the quantification of Linifanib in plasma using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). The described method is sensitive, rapid, and has been successfully applied to pharmacokinetic studies in rats.

Signaling Pathway of Linifanib

Linifanib exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and tumor growth. The diagram below illustrates the primary targets of Linifanib.





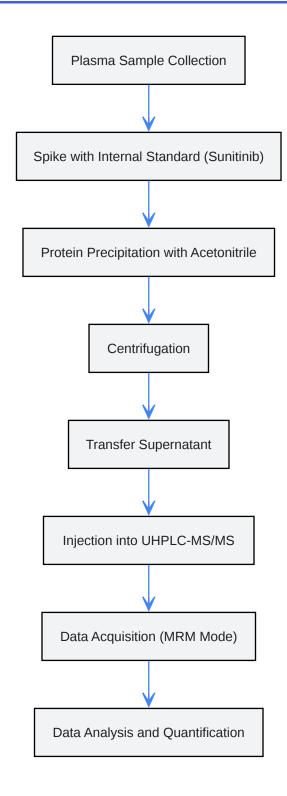
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Linifanib inhibits VEGFR and PDGFR signaling pathways.

Experimental Workflow for Linifanib Quantification

The following diagram outlines the major steps in the UHPLC-MS/MS quantification of Linifanib in plasma samples.





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Workflow for UHPLC-MS/MS quantification of Linifanib.

Quantitative Data Summary



The performance of the UHPLC-MS/MS method for Linifanib quantification is summarized in the tables below.

Table 1: Linearity and Sensitivity

Parameter	Value
Linear Range	0.40–500 ng/mL
Correlation Coefficient (r²)	≥ 0.996
Lower Limit of Quantification (LLOQ)	0.40 ng/mL

Table 2: Accuracy and Precision

Quality Control Sample	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LQC (Low Quality Control)	≤ 10.6	≤ 10.4	90.9 - 108.9
MQC (Medium Quality Control)	≤ 10.6	≤ 10.4	90.9 - 108.9
HQC (High Quality Control)	≤ 10.6	≤ 10.4	90.9 - 108.9

Experimental Protocols Materials and Reagents

- Linifanib reference standard
- Sunitinib (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Methanol (HPLC grade)



- Formic acid (analytical grade)
- Ultrapure water
- Blank rat plasma

Instrumentation

- UHPLC system (e.g., Waters Acquity UPLC)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQD)
- Analytical column: Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 μm)

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare primary stock solutions of Linifanib and Sunitinib (IS) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Linifanib stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create working standard solutions for spiking into the plasma.
- Calibration Standards: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards over the concentration range of 0.40–500 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner to the calibration standards.

Sample Preparation

- Pipette 100 μL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
- · Add the internal standard (Sunitinib).
- Add 300 μL of acetonitrile to precipitate the plasma proteins.



- Vortex the mixture for 1 minute.
- Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

Chromatographic Conditions:

Parameter	Condition
Column	Acquity UPLC BEH™ C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase	Acetonitrile:10 mM Ammonium Acetate (60:40, v/v)
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Run Time	2.0 minutes
Elution Type	Isocratic

Mass Spectrometric Conditions:



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Detection Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	Optimized for instrument
Cone Voltage	Linifanib: 46 V, Sunitinib: 36 V
Collision Energy	Linifanib: 30 eV, Sunitinib: 22 eV
Source Temperature	Optimized for instrument
Desolvation Temperature	Optimized for instrument
MRM Transitions	Linifanib: m/z 376.05 > 250.97, Sunitinib (IS): m/z 399.12 > 283.02

Data Analysis and Quantification

- Integrate the peak areas for Linifanib and the internal standard (Sunitinib).
- Calculate the peak area ratio of Linifanib to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
- Perform a weighted $(1/x^2)$ linear regression to determine the best fit for the calibration curve.
- Quantify the concentration of Linifanib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA and EMA. The validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.



Conclusion

This application note provides a detailed and robust UHPLC-MS/MS method for the quantification of Linifanib in plasma. The method is sensitive, selective, and rapid, making it suitable for high-throughput analysis in support of preclinical and clinical studies. Adherence to these protocols will ensure the generation of high-quality data for pharmacokinetic and other drug development applications.

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